2-Bromo-1-ethoxy-3-(trifluoromethyl)benzene
Description
2-Bromo-1-ethoxy-3-(trifluoromethyl)benzene is a substituted aromatic compound featuring a bromine atom at the ortho position (C2), an ethoxy group (-OCH₂CH₃) at the para position (C1), and a trifluoromethyl (-CF₃) group at the meta position (C3). This unique combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The electron-withdrawing trifluoromethyl group increases stability and influences reactivity patterns .
Properties
IUPAC Name |
2-bromo-1-ethoxy-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-2-14-7-5-3-4-6(8(7)10)9(11,12)13/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHOMTJAYDGTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-1-ethoxy-3-(trifluoromethyl)benzene is an organic compound that has garnered attention for its potential biological activity, particularly in pharmaceutical and chemical biology applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom, an ethoxy group, and a trifluoromethyl group attached to a benzene ring. This unique combination of substituents is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions, where the bromine atom can be displaced by nucleophiles. This process typically follows an SN2 mechanism, where the compound acts as a reactive intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and other biologically active compounds .
Antimicrobial Potential
Recent studies have explored the antimicrobial properties of compounds structurally similar to this compound. For instance, derivatives with halogen substituents have shown promising activity against various bacterial strains. The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and bioactivity .
Case Studies
- Synthesis of Antimicrobial Agents : Research has indicated that compounds with similar structural features exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, modifications to the phenyl ring can lead to enhanced activity against resistant strains .
- Pharmaceutical Applications : this compound is being investigated as a precursor in the synthesis of more complex molecules that may possess anti-inflammatory or anticancer properties .
Table 1: Summary of Biological Activities
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Chemistry
2-Bromo-1-ethoxy-3-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances the lipophilicity and biological activity of synthesized compounds, making it valuable for developing pharmaceuticals and agrochemicals .
Substitution and Coupling Reactions
The compound can undergo various chemical reactions:
- Electrophilic Aromatic Substitution : The bromine atom can be substituted by nucleophiles, allowing for the formation of new carbon-nitrogen or carbon-carbon bonds.
- Coupling Reactions : It is frequently employed in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to construct biaryl compounds .
Biological Applications
Pharmaceutical Development
Due to its structural properties, this compound is utilized in the synthesis of biologically active molecules. Its derivatives are explored for potential therapeutic effects against various diseases, including cancer and bacterial infections. The trifluoromethyl group is particularly significant for enhancing the pharmacokinetic properties of drug candidates .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is used to manufacture specialty chemicals that require specific functional groups for enhanced performance. Its applications extend to the production of materials with unique properties, such as improved thermal stability and solubility characteristics.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural and functional differences between 2-Bromo-1-ethoxy-3-(trifluoromethyl)benzene and analogous compounds:
Reactivity and Electronic Effects
- Trifluoromethyl (-CF₃) vs. Fluorine (-F): The -CF₃ group in the target compound is a stronger electron-withdrawing group than -F, which reduces electron density at the aromatic ring, enhancing resistance to electrophilic substitution. This property is critical in medicinal chemistry for metabolic stability . In contrast, 1-Bromo-2-ethoxy-3-fluorobenzene (with -F) is more reactive toward nucleophilic derivatization, as seen in polyamine analysis .
- Ethoxy (-OCH₂CH₃) vs. Methoxy (-OCH₃): Ethoxy groups offer better solubility in organic solvents compared to methoxy derivatives, facilitating reactions in non-polar media. However, methoxy groups (e.g., in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) are smaller, reducing steric hindrance during substitution .
- Nitro (-NO₂) Substitution: The nitro group in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene introduces significant toxicity and instability, limiting its industrial use compared to the safer trifluoromethyl-substituted target compound .
Data Tables
Table 1: Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
